ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-azido-3-oxobutanoate with 4-methoxyaniline in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as ethanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The triazole ring interacts with the active site of the enzyme, disrupting its normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-methoxyphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12(17)10-11(13)16(15-14-10)8-4-6-9(18-2)7-5-8/h4-7H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMWOFUMIWOJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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